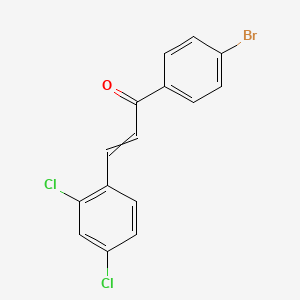
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one” is a chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds . This compound comprises two substituted benzene rings bridged by a prop-2-en-1-one group .
Molecular Structure Analysis
The molecule of the title compound is shown to be the E isomer, with the 3,4-dichloro-benzoyl and p-bromo-phenyl substituents in trans positions with respect to the chalcone olefin bond . The molecule is non-planar, the two aromatic rings forming a dihedral angle .Physical And Chemical Properties Analysis
The compound has been characterized by FT-IR, FT-Raman, UV–vis and NMR techniques . The HOMO-LUMO energy gap is found to be 3.882 eV and is used to calculate global reactivity parameters .Aplicaciones Científicas De Investigación
Chalcones, including 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, are a class of compounds known for their diverse range of biological activities and potential applications in scientific research. Below are six distinct applications of chalcones, each detailed in its own section:
Fluorescent Materials
Due to their structural properties, chalcones can be used as fluorescent materials for various scientific applications, including bioimaging and molecular probes.
Each of these applications represents a unique field where chalcones can contribute significantly to scientific research and development .
Direcciones Futuras
The compound has been studied for its nonlinear optical (NLO) behavior due to its crystallization in non-centrosymmetric structure, excellent second harmonic generation efficiency (SHG) and flexibility in structure of chalcones due to donor-acceptor groups . This suggests potential applications in electro-optic modulation, frequency mixing and second-harmonic generation .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYULJYQCIXAZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377555 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
CAS RN |
918496-04-5 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural organization of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A1: Research reveals that 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one molecules arrange themselves in a specific manner. [] These molecules form chains along the crystallographic b-axis due to close interactions between bromine and chlorine atoms (Br⋯Cl contacts). Furthermore, these chains assemble into layers through hydrogen bonding involving carbon and oxygen atoms (C—H⋯O intermolecular interactions). These layers then stack in parallel along the crystallographic c-axis, creating a three-dimensional structure. [] You can find a visualization of this structure in the paper titled "1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one" published on Semantic Scholar: .
Q2: Are there any computational studies on the properties of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A2: Yes, researchers have employed computational chemistry to investigate the properties of this compound. While specific details of the simulations and calculations are not provided in the abstract, a study titled "Spectroscopic Investigation and Density Functional Theory prediction of First and Second order Hyperpolarizabilities of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one" explored the molecule's hyperpolarizabilities using Density Functional Theory (DFT). This suggests potential applications in nonlinear optics and related areas. You can find more information about this research on Semantic Scholar: .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

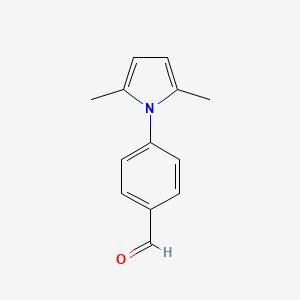
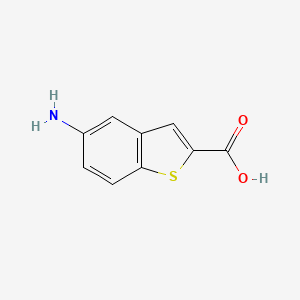
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)
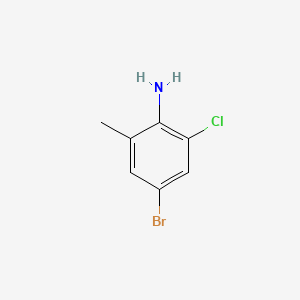


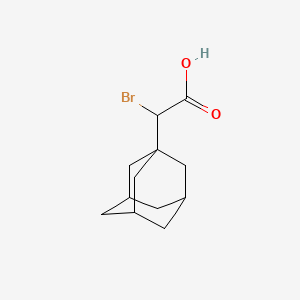

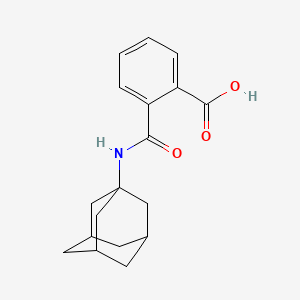

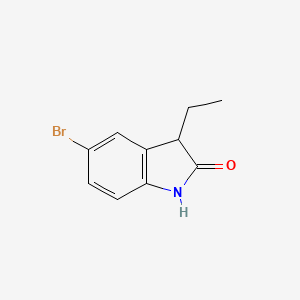

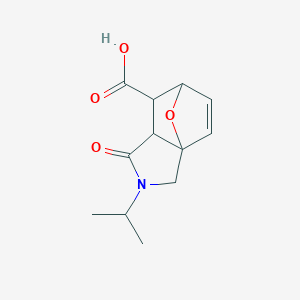
![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)